molecular formula C12H6N4O8 B1213671 2,4,2',4'-Tetranitrobiphenyl CAS No. 1820-59-3

2,4,2',4'-Tetranitrobiphenyl

Cat. No. B1213671
CAS RN: 1820-59-3
M. Wt: 334.2 g/mol
InChI Key: UDJCKALRMXKDIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,2',4'-Tetranitrobiphenyl and its derivatives involves multiple steps, including nitration and coupling reactions. For instance, Zhu Ya-ping (2009) discusses the preparation of 2,2',6,6'-Tetranitro-4,4'-di(trifluoromethyl)-biphenyl from p-chloro trifluoromethylbenzene through nitration and Ullmann coupling reaction, achieving an overall yield of 68% (Zhu Ya-ping, 2009). This process highlights the chemical flexibility and the complex synthesis pathway that can be tailored to produce specific nitrobiphenyl compounds.

Molecular Structure Analysis

The molecular structure of nitrobiphenyl compounds, including 2,4,2',4'-Tetranitrobiphenyl, is characterized by the presence of nitro groups attached to a biphenyl framework. These structures have been studied using X-ray crystallography to determine their spatial configuration and understand how substitutions affect their physical and chemical properties. For example, compounds like 2,2',6,6'-Tetranitro-4,4'-biphenyldicarboxylic acid have been analyzed to reveal a three-dimensional infinite network structure through hydrogen bonding, indicating the structural complexity of these molecules (Wu, Rui-feng, & Shi, He-ping, 2011).

Chemical Reactions and Properties

Chemical reactions involving 2,4,2',4'-Tetranitrobiphenyl are influenced by the presence of nitro groups, which can participate in various reactions including oxidative imination and reduction processes. For instance, Gallardo et al. (2001) explored the electrochemical reduction of 2,4,2',4'-Tetranitrobiphenyl, demonstrating the formation of dianionic species with unique properties (Gallardo, Guirado, Marquet, & Moreno, 2001). Such studies highlight the reactivity and potential applications of nitrobiphenyls in various chemical contexts.

Physical Properties Analysis

The physical properties of 2,4,2',4'-Tetranitrobiphenyl derivatives, such as thermal stability, crystal structure, and solubility, are crucial for their application in material science and other fields. Research by Wu et al. (2011) on the crystal structure of tetranitro biphenyldicarboxylic acid derivatives provides insights into the stability and potential utility of these compounds in high-temperature applications (Wu, Rui-feng, & Shi, He-ping, 2011).

Chemical Properties Analysis

The chemical properties of 2,4,2',4'-Tetranitrobiphenyl, including its reactivity, potential as an energetic material, and interactions with other chemical species, are areas of active research. Studies have focused on understanding how the introduction of nitro and other substituent groups affects the reactivity and stability of these compounds. The research conducted by Gallardo et al. (2001) on the electrochemical behavior of 2,4,2',4'-Tetranitrobiphenyl is an example of efforts to delineate the chemical properties of nitrobiphenyl compounds (Gallardo, Guirado, Marquet, & Moreno, 2001).

Scientific Research Applications

Structural Determination and Mutagenicity

  • Mutagenic Metabolites : 2,4,2',4'-Tetranitrobiphenyl has been studied for its mutagenic metabolites. A study found that its most mutagenic metabolite in Salmonella typhimurium TA98 is 2,4'-diamino-2',4-dinitrobiphenyl (Hirayama et al., 1991).

Chemical Structure and Mutagenicity Relationship

  • Mutagenicity in Various Strains : The relationship between the mutagenic potency in Salmonella typhimurium strains and the chemical structure of nitro biphenyls including 2,4,2',4'-Tetranitrobiphenyl has been explored (Hirayama et al., 1986).

Synthesis and Labelling

  • Synthesis of Labelled Compounds : There is research on synthesizing 14C-labelled 2,4,2',4'-Tetranitrobiphenyl for use in studies involving radioactive materials (Melvås, 1974).

Electochemical Reduction

  • Electrochemical Reduction Analysis : Studies have been conducted on the electrochemical reduction of 2,2'-4,4'-Tetranitrobiphenyl, observing transitions between singlet and triplet states (Gallardo et al., 2001).

Synthesis of Substituted Dibenzophospholes

  • Intermediate Synthesis : Research includes the synthesis of intermediate biphenyls and quaterphenyls from 2,4,2',4'-Tetranitrobiphenyl (Cornforth et al., 1982).

Macrocyclic Polyamine Study

  • Zinc(II) Ion in Hydrolysis Enzymes : Macrocyclic polyamine ligands, including studies with 4-nitrophenyl acetate, have been used to understand the role of Zn(II) in enzymes (Kimura & Koike, 1991).

properties

IUPAC Name

1-(2,4-dinitrophenyl)-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O8/c17-13(18)7-1-3-9(11(5-7)15(21)22)10-4-2-8(14(19)20)6-12(10)16(23)24/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJCKALRMXKDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171228
Record name 2,4,2',4'-Tetranitrobiphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,2',4'-Tetranitrobiphenyl

CAS RN

1820-59-3
Record name 2,2′,4,4′-Tetranitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,2',4'-Tetranitrobiphenyl
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Record name 2,4,4'-Tetranitrobiphenyl
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Record name 2,4,2',4'-Tetranitrobiphenyl
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Record name 2,4,2',4'-Tetranitrobiphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
T Hirayama, K Iguchi, S Yoshida, Y Yamanaka… - Mutation Research …, 1991 - Elsevier
In order to elucidate the mechanisms of mutagenic activation of nitrobiphenyls by mammalian activation systems, 2,4,2′,4′-tetranitrobiphenyl was incubated with S9 and its mutagenic …
Number of citations: 4 www.sciencedirect.com
T Hirayama, K Iguchi, T Watanabe - Mutation Research Letters, 1990 - Elsevier
In order to elucidate the mechanisms of mutagenic activation of nitroarenes, we tested the mutagenic potency of 18 kinds of nitroarenes including nitrate biphenyl, fluorene, …
Number of citations: 14 www.sciencedirect.com
B Melvas - Journal of Labelled Compounds, 1974 - Wiley Online Library
It was possible to prepare 14 C‐2,4,2′,4′‐tetrachlorobiphenyl with a purity of 98% by condensation of 14 C‐1‐chloro‐2,4‐dinitro‐benzene to yield 14 C‐2,4,2′,4′,‐…
T Hirayama, H Kusakabe, T Watanabe, S Ozasa… - Mutation Research …, 1986 - Elsevier
Most of the positional isomers of mono-, di-, tri- and tetranitrobiphenyls were synthesized and assayed for their mutagenicity in Salmonella typhimurium strains TA98, TA98NR and TA98/…
Number of citations: 17 www.sciencedirect.com
JW Pak, KL Knoke, DR Noguera, BG Fox… - Applied and …, 2000 - Am Soc Microbiol
The enzymatic transformation of 2,4,6-trinitrotoluene (TNT) by purified XenB, an NADPH-dependent flavoprotein oxidoreductase fromPseudomonas fluorescens IC, was evaluated by …
Number of citations: 202 journals.asm.org
AK Debnath, RL Lopez de Compadre… - Journal of medicinal …, 1991 - ACS Publications
A review of the literature yielded data on over 200 aromatic and heteroaromatic nitro compounds tested for mutagenicity in the Ames test using S. typhimurium TA98. From the data, a …
Number of citations: 985 pubs.acs.org
J Cornforth - Journal of the Chemical Society, Perkin Transactions 1, 1996 - pubs.rsc.org
Several improvements, including a generally applicable method for reduction of aromatic nitro compounds to amines, were made to the preparation from 2,2′,4,4′-tetranitrobiphenyl …
Number of citations: 11 pubs.rsc.org
MS NEWMAN, J LINSK - The Journal of Organic Chemistry, 1949 - ACS Publications
Since we knew of no good method for the resolution of III, we resolved the intermediate 1, 7-dimethyl-4-hydrindenecarboxylic acid, I, converted it into active 1, 7-dimethyl-4-(l-naphthoyl) …
Number of citations: 2 pubs.acs.org
MM Kremlev, AI Mushta, W Tyrra, YL Yagupolskii… - Dalton …, 2015 - pubs.rsc.org
The reactions of iodoperfluoroalkanes CnF2n+1I (n = 2, 3, 4) and n-BuLi at low temperatures give NMR spectroscopic evidence for LiCnF2n+1 which were converted into LiCu(CnF2n+1…
Number of citations: 8 pubs.rsc.org
M Hirose, K Takayama, K Wakabayashi… - … and Related Subjects, 1991 - Elsevier
Number of citations: 0

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